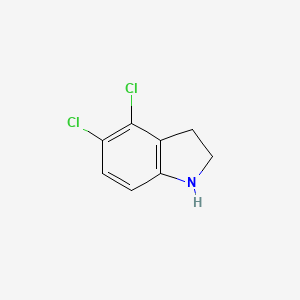

1H-Indole, 4,5-dichloro-2,3-dihydro-

Übersicht

Beschreibung

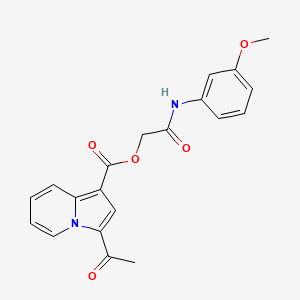

“1H-Indole, 4,5-dichloro-2,3-dihydro-” is a chemical compound with the CAS Number: 162100-51-8 . It has a molecular weight of 188.06 .

Synthesis Analysis

While specific synthesis methods for “1H-Indole, 4,5-dichloro-2,3-dihydro-” were not found, indole-based compounds such as indole-2-carboxamides have been reported to have favorable inhibitory activity .

Physical And Chemical Properties Analysis

“1H-Indole, 4,5-dichloro-2,3-dihydro-” is a powder with a melting point of 54-61°C .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

4,5-Dichloroindoline has been studied for its potential antiviral properties. Derivatives of indole, including those with chloro groups, have shown inhibitory activity against various viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus .

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives is significant. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results in reducing inflammation with a lower ulcerogenic index .

Anticancer Applications

Indole compounds, including 4,5-dichloro-2,3-dihydro-1H-indole, are being explored for their anticancer activities. They are part of a broader group of bioactive molecules that can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies .

Anti-HIV Applications

Research into indole derivatives has included the exploration of their potential as anti-HIV agents. Molecular docking studies of novel indolyl derivatives have been conducted to assess their effectiveness against HIV-1, indicating a potential route for new HIV treatments .

Antioxidant Applications

The antioxidant properties of indole derivatives are also under investigation. These compounds can play a role in protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimicrobial Applications

4,5-Dichloroindoline may contribute to the development of new antimicrobial agents. Indole derivatives have shown a broad spectrum of antimicrobial activity, which is essential in the fight against drug-resistant bacteria .

Antitubercular Applications

Given the ongoing challenge of tuberculosis, indole derivatives are being studied for their antitubercular activity. The structural diversity of indole-based compounds provides a valuable platform for developing novel treatments against Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic effects, offering a potential avenue for managing diabetes. The interaction of these compounds with various biological pathways suggests a capacity to influence glucose metabolism .

Antimalarial Applications

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their biological activity against the parasites that cause malaria makes them candidates for inclusion in new antimalarial drugs .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-dichloro-2,3-dihydro-1H-indole .

Eigenschaften

IUPAC Name |

4,5-dichloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKCBQMIPIZDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 4,5-dichloro-2,3-dihydro- | |

CAS RN |

162100-51-8 | |

| Record name | 4,5-dichloro-2,3-dihydro-1Ð?-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)